molecular formula C11H15N3 B2469055 1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidine CAS No. 2320142-41-2

1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidine

Cat. No.: B2469055
CAS No.: 2320142-41-2
M. Wt: 189.262
InChI Key: BJNGINTVQORWTK-UHFFFAOYSA-N
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Description

1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidine is a heterocyclic compound that features a unique structure combining a cyclopenta[d]pyrimidine ring with an azetidine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Scientific Research Applications

1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research explores its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Preparation Methods

The synthesis of 1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidine typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction between 2-methylcyclopentanone and guanidine can yield the cyclopenta[d]pyrimidine core, which is subsequently functionalized to introduce the azetidine ring . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity .

Chemical Reactions Analysis

1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: . Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Mechanism of Action

The mechanism of action of 1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases or interfere with DNA replication processes, leading to its observed biological effects .

Comparison with Similar Compounds

1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(azetidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-8-12-10-5-2-4-9(10)11(13-8)14-6-3-7-14/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNGINTVQORWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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